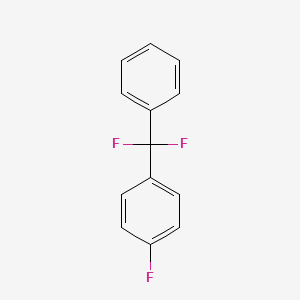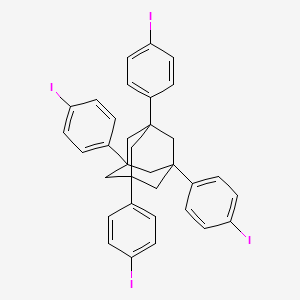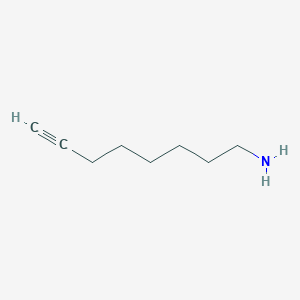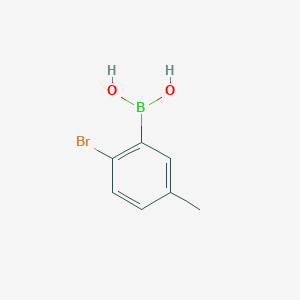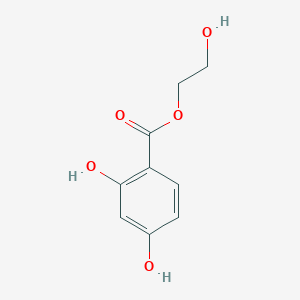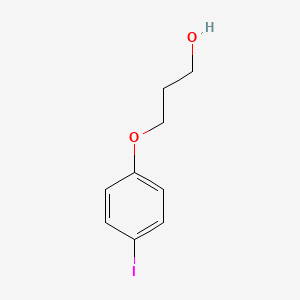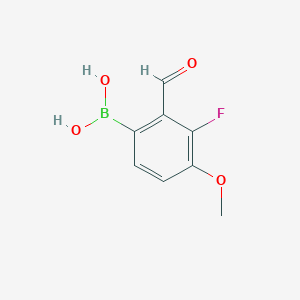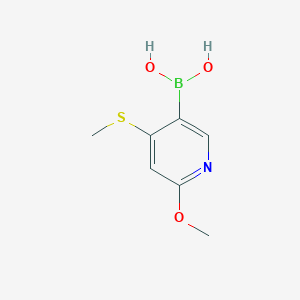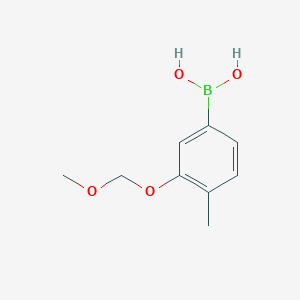
2,3,4-Trifluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
2,3,4-Trifluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as BODIPY-FL, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it highly versatile and useful in a variety of applications.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure of compounds related to 2,3,4-Trifluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. In a study by Wu et al. (2021), compounds similar in structure were synthesized and characterized using spectroscopy and X-ray diffraction, with molecular structures optimized by Density Functional Theory (DFT) showing consistency with crystal structures determined by X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021). Liao et al. (2022) also synthesized and characterized a related compound, confirming its structure through FT-IR, NMR, MS spectroscopies, and X-ray diffraction (Liao, Liu, Wang, & Zhou, 2022).
Electrochemical Applications
In the field of electrochemistry, boron-based anion acceptors similar to this compound have been explored for their applications in organic liquid electrolyte-based fluoride shuttle batteries. Kucuk and Abe (2020) investigated the effects of acidity strength of borates on the electrochemical compatibility in such batteries, indicating the potential utility of these compounds in energy storage technologies (Kucuk & Abe, 2020).
Photophysical and Electroluminescent Properties
The photophysical and electroluminescent properties of compounds structurally related to this compound have been a subject of research. For example, Ranger et al. (1997) synthesized well-defined poly(2,7-fluorene) derivatives, exhibiting high quantum yields and potential for the fabrication of efficient blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as (2-Amino-3,4,5-trifluorophenyl)boronic acid pinacol ester, are typically carbon-based molecules. The compound is a boronic acid derivative, which are often used in carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boron moiety in the compound is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound, as a boronic acid derivative, can be converted into a broad range of functional groups , affecting various biochemical pathways.
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which can impact their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability . For instance, the reaction rate of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used should be carefully considered.
properties
IUPAC Name |
2,3,4-trifluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)8(15)9(16)10(6)17/h5H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFBPKFAOYRZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2N)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



